Potency Comparison: SRT3025 vs. SRT1720 for SIRT1 Activation
Sirtuin modulator 1 (SRT3025) activates SIRT1 with an EC1.5 < 1 μM and achieves an Emax between 150% and 300% . In contrast, the comparator SRT1720, another selective SIRT1 activator, exhibits a lower EC50 of 0.16 μM but with an Emax of 781% relative to baseline . The difference in maximal activation (Emax) is critical: SRT1720 drives a significantly higher maximal response, which may produce distinct transcriptional and metabolic outcomes compared to the more moderate activation ceiling of SRT3025.
| Evidence Dimension | SIRT1 activation potency (EC1.5/EC50) and maximal activation (Emax) |
|---|---|
| Target Compound Data | EC1.5 < 1 μM; Emax 150–300% |
| Comparator Or Baseline | SRT1720: EC50 = 0.16 μM; Emax = 781% |
| Quantified Difference | SRT1720 exhibits ~6.25-fold lower EC50 and 2.6–5.2-fold higher Emax |
| Conditions | Cell-free SIRT1 deacetylase activity assay |
Why This Matters
Researchers seeking robust but not extreme SIRT1 activation for physiologically relevant pathway modulation may prefer SRT3025 over SRT1720 to avoid supraphysiological Emax effects.
